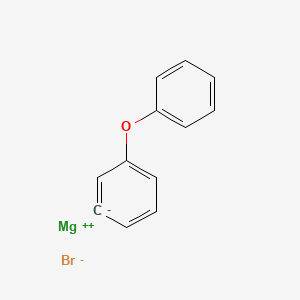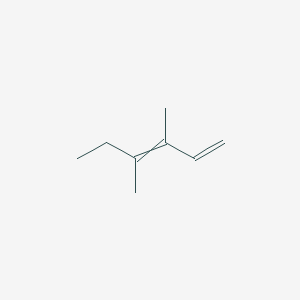![molecular formula C22H30N2O2 B14310238 N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea CAS No. 112674-19-8](/img/structure/B14310238.png)
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including polymer stabilization and as an intermediate in pharmaceutical synthesis. The compound’s structure features a urea linkage between a phenyl group and a 3,5-di-tert-butyl-4-hydroxyphenyl group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl chloride with phenylurea under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and tert-butyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related oxidation products.
Reduction: Amines and related reduction products.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and rubbers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic benefits.
Industry: Utilized in the stabilization of lubricants, fuels, and other industrial products to enhance their shelf life and performance.
Wirkmechanismus
The antioxidant activity of N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components from oxidative stress. The molecular targets include enzymes and proteins involved in oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyanisole
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Uniqueness
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea stands out due to its unique urea linkage, which imparts distinct chemical and physical properties compared to other antioxidants. This linkage enhances its stability and effectiveness in various applications, making it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
112674-19-8 |
|---|---|
Molekularformel |
C22H30N2O2 |
Molekulargewicht |
354.5 g/mol |
IUPAC-Name |
1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-3-phenylurea |
InChI |
InChI=1S/C22H30N2O2/c1-21(2,3)17-12-15(13-18(19(17)25)22(4,5)6)14-23-20(26)24-16-10-8-7-9-11-16/h7-13,25H,14H2,1-6H3,(H2,23,24,26) |
InChI-Schlüssel |
DAYIRFYEKKNQIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Bromoanilino)methyl]-4-tert-butylphenol](/img/structure/B14310162.png)
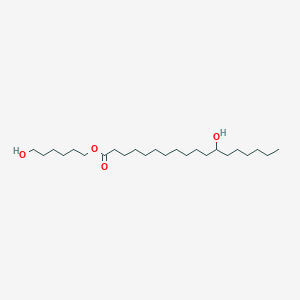
![N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14310185.png)
![Diethyl [(2-bromoethoxy)methyl]phosphonate](/img/structure/B14310187.png)
![N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine](/img/structure/B14310190.png)
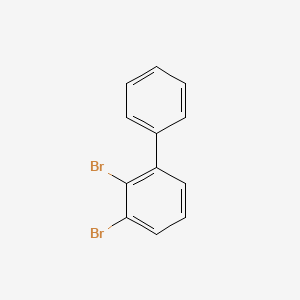
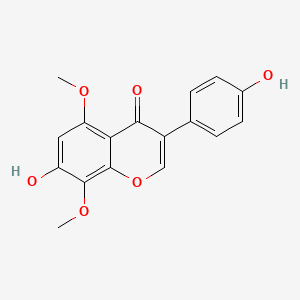

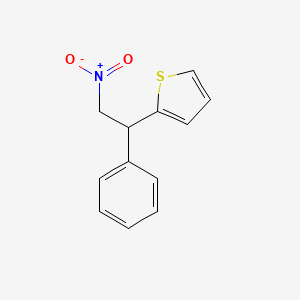
![N-[(Pyridin-3-yl)methyl]cyclooctanecarboxamide](/img/structure/B14310229.png)

![4-[(Cyclohexanecarbonyl)amino]pentanoic acid](/img/structure/B14310243.png)
